Cas no 55444-67-2 (Trimethyl 4-Bromoorthobutyrate)

Trimethyl 4-Bromoorthobutyrate Chemical and Physical Properties
Names and Identifiers
-
- 4-bromo-1,1,1-trimethoxybutane
- Trimethyl 4-Bromoorthobutyrate
- 1-bromo-4,4,4-trimethoxybutane
- 4-bromoorthobutyric acid trimethyl ester
- Butane,4-bromo-1,1,1-trimethoxy
- trimethyl ortho-4-bromobutanoate
- trimethyl-4-bromobutylorthoester
- trimethyl-4-bromo-orthobutanoate
- SCHEMBL835470
- Trimethyl 4-bromoorthobutyrate, 95%
- DB-426087
- CS-0204809
- QBLJMYITBNHQOT-UHFFFAOYSA-N
- MFCD00075197
- DTXSID90409285
- 55444-67-2
- BS-23879
- G77843
-
- MDL: MFCD00075197
- Inchi: InChI=1S/C7H15BrO3/c1-9-7(10-2,11-3)5-4-6-8/h4-6H2,1-3H3
- InChI Key: QBLJMYITBNHQOT-UHFFFAOYSA-N
- SMILES: COC(CCCBr)(OC)OC
Computed Properties
- Exact Mass: 226.02000
- Monoisotopic Mass: 226.02046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 85.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Surface Charge: 0
- Topological Polar Surface Area: 27.7Ų
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not available
- Density: 1.309 g/mL at 25 °C(lit.)
- Boiling Point: 70 °C/0.7 mmHg(lit.)
- Flash Point: Fahrenheit: 163.4 ° f < br / > Celsius: 73 ° C < br / >
- Refractive Index: n20/D 1.456(lit.)
- PSA: 27.69000
- LogP: 1.75450
- Solubility: Not available
Trimethyl 4-Bromoorthobutyrate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:2-8°C
Trimethyl 4-Bromoorthobutyrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D964101-1g |
Trimethyl 4-bromoorthobutyrate |
55444-67-2 | 95% | 1g |
$255 | 2024-06-07 | |
TRC | T796285-5g |
Trimethyl 4-Bromoorthobutyrate |
55444-67-2 | 5g |
$1045.00 | 2023-05-17 | ||
1PlusChem | 1P003VJW-250mg |
Trimethyl 4-bromoorthobutyrate |
55444-67-2 | 95% | 250mg |
$59.00 | 2024-04-29 | |
SHENG KE LU SI SHENG WU JI SHU | sc-237335-1g |
Trimethyl 4-bromoorthobutyrate, |
55444-67-2 | 1g |
¥572.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275479-1g |
Trimethyl 4-bromoorthobutyrate |
55444-67-2 | 97% | 1g |
¥1477.00 | 2024-05-09 | |
1PlusChem | 1P003VJW-1g |
Trimethyl 4-bromoorthobutyrate |
55444-67-2 | 95% | 1g |
$83.00 | 2025-02-20 | |
A2B Chem LLC | AB80060-1g |
4-Bromo-1,1,1-trimethoxybutane |
55444-67-2 | 95% | 1g |
$176.00 | 2024-04-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01978-5g |
4-Bromo-1,1,1-trimethoxybutane |
55444-67-2 | 95% | 5g |
¥4258.0 | 2024-07-19 | |
TRC | T796285-1g |
Trimethyl 4-Bromoorthobutyrate |
55444-67-2 | 1g |
$ 290.00 | 2022-06-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01978-1g |
4-Bromo-1,1,1-trimethoxybutane |
55444-67-2 | 95% | 1g |
¥608.0 | 2024-07-19 |
Trimethyl 4-Bromoorthobutyrate Related Literature
-
René Roy,Tze Chieh Shiao Chem. Soc. Rev. 2015 44 3924
-
Annie Pouilhès,Anel Florès Amado,Anne Vidal,Yves Langlois,Cyrille Kouklovsky Org. Biomol. Chem. 2008 6 1502
Additional information on Trimethyl 4-Bromoorthobutyrate
Trimethyl 4-Bromoorthobutyrate (CAS No. 55444-67-2): A Comprehensive Overview
Trimethyl 4-Bromoorthobutyrate, identified by the chemical formula C₅H₉BrO₃ and assigned the CAS number 55444-67-2, is a significant compound in the realm of organic synthesis and pharmaceutical research. This compound belongs to the class of ester derivatives and has garnered attention due to its versatile applications in chemical biology and drug development. The presence of a bromine substituent at the ortho position relative to the ester group enhances its reactivity, making it a valuable intermediate in various synthetic pathways.
The structure of Trimethyl 4-Bromoorthobutyrate consists of a methyl ester group attached to a four-carbon backbone with a bromine atom at the fourth carbon position. This unique structural feature imparts distinct chemical properties that make it useful in multiple contexts, particularly in the synthesis of complex molecules. The compound’s stability under various reaction conditions further adds to its appeal as a synthetic building block.
In recent years, there has been growing interest in the applications of Trimethyl 4-Bromoorthobutyrate in pharmaceutical research. Its ability to serve as a precursor for more complex molecules has been leveraged in the development of novel therapeutic agents. For instance, researchers have utilized this compound in the synthesis of bioactive peptides and small molecules that exhibit potential pharmacological activity. The bromine atom’s reactivity allows for further functionalization, enabling chemists to tailor the molecule for specific biological targets.
One of the most compelling aspects of Trimethyl 4-Bromoorthobutyrate is its role in medicinal chemistry. The compound has been employed in the creation of inhibitors targeting various enzymes and receptors involved in disease pathways. Its structural motif is particularly useful in designing molecules that can interact with biological systems selectively. This has led to several promising candidates being explored in preclinical studies for conditions ranging from inflammatory disorders to neurological conditions.
The synthetic utility of Trimethyl 4-Bromoorthobutyrate extends beyond pharmaceuticals into agrochemicals and material science. In agrochemical research, this compound has been used as an intermediate in the synthesis of novel pesticides and herbicides. Its ability to undergo various transformations allows chemists to modify its structure into derivatives with enhanced efficacy and reduced environmental impact. Similarly, in material science, the compound’s properties make it suitable for developing advanced polymers and coatings with specific functionalities.
Recent advancements in synthetic methodologies have further highlighted the importance of Trimethyl 4-Bromoorthobutyrate. Techniques such as cross-coupling reactions and palladium-catalyzed transformations have enabled more efficient and scalable synthesis of this compound. These improvements have not only reduced production costs but also opened new avenues for its application in complex molecule synthesis. The ability to produce high-purity batches of Trimethyl 4-Bromoorthobutyrate ensures reliability in research and industrial applications.
The safety profile of Trimethyl 4-Bromoorthobutyrate is another critical consideration. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe usage. Storage conditions, such as temperature control and moisture exclusion, are essential to maintain its stability. Additionally, standard laboratory practices for handling organic compounds should be adhered to when working with this substance.
In conclusion, Trimethyl 4-Bromoorthobutyrate (CAS No. 55444-67-2) is a multifaceted compound with significant applications across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists working on complex molecule development. As research continues to evolve, the utility of this compound is expected to expand, contributing further to advancements in pharmaceuticals, agrochemicals, and materials science.
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